
3-Amino-1H-2-benzopyran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-1H-isochromen-1-one is a heterocyclic compound that belongs to the isochromene family. Isochromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an amino group at the 3-position of the isochromene ring enhances its reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the efficient synthetic routes for 3-amino-1H-isochromen-1-one involves the cyclization of ortho-ynamidyl het(aryl) aldehyde derivatives. This method employs a 6-endo-cyclization approach under mild reaction conditions, resulting in good yields . The reaction typically involves the use of metal-free conditions, making it a cost-effective and environmentally friendly method .
Industrial Production Methods
Industrial production methods for 3-amino-1H-isochromen-1-one are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications due to its simplicity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-1H-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group at the 3-position can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced isochromene derivatives.
Substitution: Formation of substituted isochromene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-amino-1H-isochromen-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal activities.
Medicine: Potential therapeutic applications due to its antiproliferative and anti-MRSA effects.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-amino-1H-isochromen-1-one involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, leading to the inhibition of microbial growth and proliferation. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with nucleophiles and electrophiles in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
3-phenyl-1H-isochromen-1-one: Known for its antioxidant and antiplatelet activities.
3-hetaryl-1H-isochromen-1-ones: Studied for their wide range of biological activities.
Uniqueness
3-amino-1H-isochromen-1-one is unique due to the presence of the amino group at the 3-position, which enhances its reactivity and biological activity compared to other isochromene derivatives. This unique feature makes it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
28607-63-8 |
|---|---|
Fórmula molecular |
C9H7NO2 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
3-aminoisochromen-1-one |
InChI |
InChI=1S/C9H7NO2/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H,10H2 |
Clave InChI |
QVOKUGPVUGJSAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(OC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


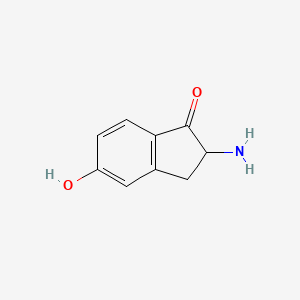

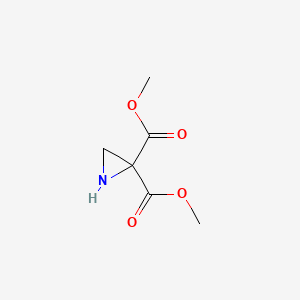
![2-(Imidazo[1,2-a]pyridin-5-yl)acetonitrile](/img/structure/B11920682.png)
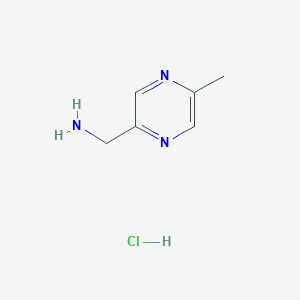
![2H-Furo[2,3,4-IJ]isoquinoline](/img/structure/B11920693.png)
![6-Azaspiro[2.5]octa-4,7-diene-4-carboxamide](/img/structure/B11920703.png)

![3,4-Dihydrocyclopenta[b]indole](/img/structure/B11920708.png)
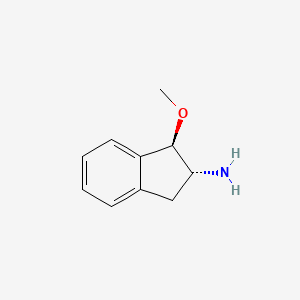
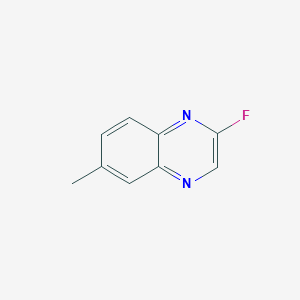
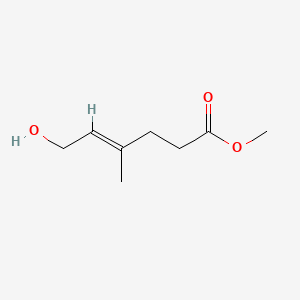
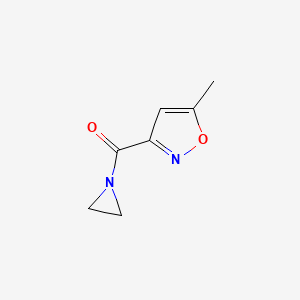
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11920745.png)
